molecular formula C8H9FN2O B1403145 3-amino-5-fluoro-N-methylbenzamide CAS No. 1332300-70-5

3-amino-5-fluoro-N-methylbenzamide

Cat. No. B1403145
M. Wt: 168.17 g/mol
InChI Key: HVHMGMPBJYBHRY-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-amino-5-fluoro-N-methylbenzamide can be represented by the SMILES string CNC(=O)C1=CC(=CC(=C1)F)N .

Scientific Research Applications

Synthesis in Medicinal Chemistry

3-Amino-5-fluoro-N-methylbenzamide plays a role in the synthesis of androgen receptor antagonists like MDV3100. This compound was produced through a series of chemical reactions, including Hofmann alkylation, demonstrating its utility in complex medicinal chemistry processes (Li Zhi-yu, 2012).

Antagonist for Treating Disorders

This compound has been claimed as a specific crystalline form of a NK1/NK2 antagonist. Its use is significant in treating a range of disorders, including asthma, gastrointestinal diseases, pain, and depression (P. Norman, 2008).

Role in DNA Repair Studies

In studies focused on DNA repair, derivatives of 3-amino-5-fluoro-N-methylbenzamide, such as 3-aminobenzamide, have been used to investigate the regulatory role of poly(ADP-ribose) during DNA repair processes. This highlights its importance in understanding cellular repair mechanisms (J. Cleaver, K. Milam, W. Morgan, 1985).

Thermal Stability Research

The thermal stability of similar compounds like 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) has been studied using dynamic DSC curves. Such research is crucial for understanding the stability and safety profiles of these compounds in various applications (Yunbo Cong, Chunsheng Cheng, 2021).

Protein Kinase Inhibition

Compounds related to 3-amino-5-fluoro-N-methylbenzamide have been developed as protein kinase inhibitors. These inhibitors, like CTx-0152960, are significant in cancer research, providing insights into the development of new therapeutic agents (C. Russell et al., 2015).

Cellular Toxicity and Transformation Studies

In cellular studies, analogs like 3-aminobenzamide have been used to analyze the toxic and transforming effects of certain compounds on cells, providing valuable information on cellular responses to DNA damage (R. Lubet et al., 1984).

Anti-Cancer Agent Development

Another derivative, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), has been identified as a kinesin spindle protein inhibitor with potential as an anti-cancer agent. This showcases its application in developing novel treatments for cancer (M. Theoclitou et al., 2011).

properties

IUPAC Name

3-amino-5-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHMGMPBJYBHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-5-fluoro-N-methylbenzamide

Synthesis routes and methods

Procedure details

To a roundbottom flask charged with 3-fluoro-N-methyl-5-nitrobenzamide (961 mg, 4.85 mmol) was added EtOH (16 mL). The resulting suspension was thoroughly purged with nitrogen prior to the addition of 10% Pd/C (43 mg, 0.485 mmol). The reaction mixture was purged with H2 (g), then stirred under 1 atm. H2 balloon at RT. After 2 d, the reaction mixture was filtered through Celite® (diatomaceous earth) with the aid of EtOH and the filtrate was dried under reduced pressure to afford 3-amino-5-fluoro-N-methylbenzamide (825 mg, 4.91 mmol, 100%).
Quantity
961 mg
Type
reactant
Reaction Step One
Name
Quantity
43 mg
Type
catalyst
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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